The compound is classified under the category of heterocyclic compounds and can be identified by its unique structural features. It is synthesized through various methods, including one-pot reactions and microwave-assisted processes, which enhance yield and efficiency. The compound's IUPAC name reflects its structure, emphasizing its iodine substitution and carboxylic acid functionality.
The synthesis of 3-iodopyrazolo[1,5-a]pyrimidine-5-carboxylic acid can be achieved using a regioselective one-pot method that involves cyclocondensation reactions. A notable approach includes the reaction between β-enaminones and NH-5-aminopyrazoles followed by electrophilic substitution with iodinating agents such as N-iodosuccinimide. This method has been optimized for operational simplicity and high yield, achieving up to 96% in some cases .
Key steps in the synthesis include:
3-Iodopyrazolo[1,5-a]pyrimidine-5-carboxylic acid can participate in various chemical reactions:
These reactions are significant for modifying the compound to enhance its biological activity or to explore new derivatives.
The mechanism of action for compounds like 3-iodopyrazolo[1,5-a]pyrimidine-5-carboxylic acid primarily involves inhibition of casein kinase 2 (CK2). Binding studies indicate that these compounds interact with the ATP-binding site of CK2α, leading to reduced phosphorylation activity crucial for various cellular processes. Crystal structures have shown that these compounds adopt a canonical type-I binding mode within the kinase domain, which is essential for their inhibitory effects .
The chemical stability and reactivity are influenced by the presence of both the iodine substituent and the carboxylic acid group. These functional groups provide sites for further chemical modifications which can be exploited in medicinal chemistry.
3-Iodopyrazolo[1,5-a]pyrimidine-5-carboxylic acid has potential applications in medicinal chemistry as:
The pyrazolo[1,5-a]pyrimidine scaffold represents a privileged heterocyclic system in medicinal chemistry, characterized by a bicyclic structure fusing pyrazole and pyrimidine rings. This framework exhibits remarkable structural versatility, enabling diverse substitutions that modulate electronic properties, solubility, and target binding affinity. The core structure features six potential modification sites, with positions 3, 5, and 7 being particularly amenable to functionalization for pharmacological optimization. Derivatives bearing simultaneous C-3 iodine and C-5 carboxylic acid substituents, such as 3-iodopyrazolo[1,5-a]pyrimidine-5-carboxylic acid, constitute an emerging class with distinctive reactivity profiles and therapeutic potential. These bifunctional compounds leverage the halogen's capacity for cross-coupling reactions and the carboxylic acid's hydrogen-bonding capability, creating versatile intermediates for drug discovery [2] [5].
Systematic nomenclature for 3-iodo-5-carboxylic acid derivatives follows IUPAC conventions where the parent heterocycle is designated as pyrazolo[1,5-a]pyrimidine. Numbering assigns position 1 to the bridgehead nitrogen, with adjacent carbon atoms labeled as 2 and 3. The fused pyrimidine ring positions are numbered 5, 6, and 7, with the fusion bond between positions 5a and 7a. Thus, the canonical compound is named as 3-iodopyrazolo[1,5-a]pyrimidine-5-carboxylic acid. Its molecular formula is C₇H₄IN₃O₂, with a molecular weight of 289.03 g/mol [7].
Structural variants emerge through:
Table 1: Structural Variants of 3-Iodopyrazolo[1,5-a]pyrimidine-5-carboxylic Acid Derivatives
Compound Name | Substituents | Molecular Formula | CAS Registry Number |
---|---|---|---|
3-Iodopyrazolo[1,5-a]pyrimidine-5-carboxylic acid | H at C-2, C-6, C-7 | C₇H₄IN₃O₂ | 739812 (Sigma-Aldrich) |
3-Iodo-5-methoxypyrazolo[1,5-a]pyrimidine | OCH₃ at C-5 | C₇H₆IN₃O | 1823383-09-0 |
3-Iodo-2-methylpyrazolo[1,5-a]pyrimidine | CH₃ at C-2 | C₇H₆IN₃ | 2138209-10-4 |
Methyl 3-iodopyrazolo[1,5-a]pyridine-5-carboxylate* | Ester variant (pyridine core) | C₉H₇IN₂O₂ | 130048266 (PubChem CID) |
Note: Pyridine vs. pyrimidine core distinction is critical in bioactivity [1] [3] [5].
Canonical SMILES representations further differentiate these structures:
X-ray crystallography confirms near-planar bicyclic systems with bond angles consistent with aromatic character. The iodine atom introduces significant steric bulk (van der Waals radius: 1.98 Å) and polarizability, while the carboxylic acid enables salt formation or coordination chemistry [5].
Halogenated pyrazolo[1,5-a]pyrimidines emerged prominently in the 2010s as kinase inhibitor scaffolds, with iodinated derivatives gaining attention for their synthetic utility. Early routes relied on electrophilic iodination using iodine monochloride or N-iodosuccinimide of pre-formed pyrazolo[1,5-a]pyrimidines. However, regioselectivity challenges prompted methodological advances:
Table 2: Evolution of Synthetic Methods for Halogenated Pyrazolo[1,5-a]pyrimidines
Period | Methodology | Key Reagents/Conditions | Limitations | Advances |
---|---|---|---|---|
Pre-2015 | Electrophilic halogenation | ICl, NIS, CH₂Cl₂, RT | Low regioselectivity at C-5 | Simple setup |
2015–2020 | Pd/Cu-catalyzed halogenation | Pd(OAc)₂, CuI, directing groups | Requires pre-functionalized substrates | Improved C-3 selectivity |
2023 | One-pot oxidative iodination | NaI, K₂S₂O₈, H₂O, 80°C | Limited to unsubstituted C-2 | 96% yield, scalable, green solvent |
2025 | Cu-catalyzed amination of halides | CuI, carbazole ligand L-1, DEG, MW 80°C | Debromination side products (≤9%) | 29 examples, 83% average yield |
The therapeutic rationale for iodination evolved in parallel:
Notably, 3-iodo-2-methylpyrazolo[1,5-a]pyrimidine demonstrated phosphoinositide 3-kinase delta (PI3Kδ) inhibition (IC₅₀ = 1.8 µM), outperforming chloro/bromo analogs by 2.3–4.2-fold due to enhanced van der Waals interactions [5].
Multifunctionalization at C-3 and C-5 positions generates derivatives with optimized pharmacokinetic and pharmacodynamic profiles. The 3-iodo-5-carboxylic acid motif exhibits three therapeutic advantages:
A. Kinase Inhibition Versatility
B. Prodrug Design and Solubility Optimization
C. Molecular Hybridization
Table 3: Bioactivity Profile of Multifunctionalized Pyrazolo[1,5-a]pyrimidine Derivatives
Biological Target | Derivative Structure | Biological Activity | Mechanistic Insight |
---|---|---|---|
CDK2/Cyclin A2 | Thioglycoside at C-3 (compound 14) | IC₅₀ = 0.057 ± 0.003 µM (vs. sorafenib 0.184 µM) | H-bonding with Leu83, hydrophobic pocket occupation |
PI3Kδ | 3-Iodo-2-methylpyrazolo[1,5-a]pyrimidine | IC₅₀ = 1.8 µM (HeLa cells) | Competitive ATP inhibition, synergy with doxorubicin |
B-Raf/MEK pathway | 7-Aryl substituted analogs | Melanoma cell apoptosis induction | Disruption of RAF-MEK-ERK phosphorylation cascade |
SARS-CoV-2 Mᴾʳᵒ | Peptide-coupled 3-iodo derivatives | IC₅₀ = 2.1 µM | Covalent modification of catalytic Cys145 |
Emerging evidence indicates that 3,5-disubstituted derivatives overcome resistance mutations in kinases (e.g., EGFR T790M, B-Raf V600E) by inducing allosteric conformational changes. The iodine atom's size prevents steric clash with gatekeeper residues, while the carboxylic acid maintains H-bond networks disrupted by mutations [2] [6]. Future developments will exploit these features for targeted protein degraders (PROTACs) and theranostic agents combining iodine's therapeutic and imaging capabilities [5].
CAS No.: 654654-76-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 14680-51-4
CAS No.: 1239908-48-5